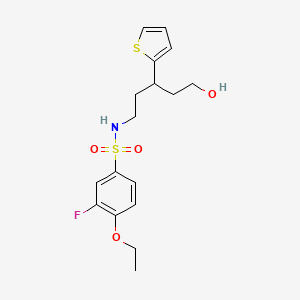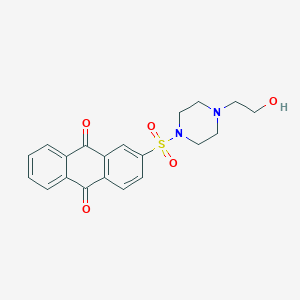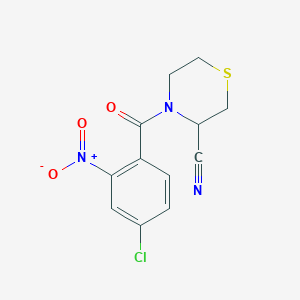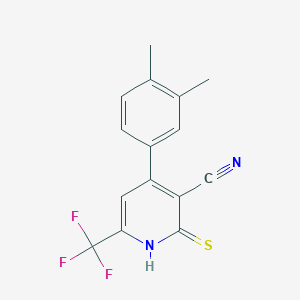![molecular formula C13H12ClN3O2S B2497613 6-(3-Chlor-4-methylbenzolsulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin CAS No. 1705660-25-8](/img/structure/B2497613.png)
6-(3-Chlor-4-methylbenzolsulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a 3-chloro-4-methylbenzenesulfonyl group attached to it. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the compound fitting into the ATP binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Vorbereitungsmethoden
The synthesis of 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and α,β-unsaturated carbonyl compounds.
Introduction of the 3-chloro-4-methylbenzenesulfonyl group: This step often involves the use of 3-chloro-4-methylbenzenesulfonyl chloride, which reacts with the pyrrolo[3,4-d]pyrimidine core under suitable conditions to form the desired product
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group in the 3-chloro-4-methylbenzenesulfonyl moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the pyrrolo[3,4-d]pyrimidine core can be functionalized further.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
3-chloro-4-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares the 3-chloro-4-methylbenzenesulfonyl group.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar core structure but differ in the substitution pattern and functional groups attached.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused bicyclic system and are explored for their biological activities.
The uniqueness of 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-(3-chloro-4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(4-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKWINWXNIFXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
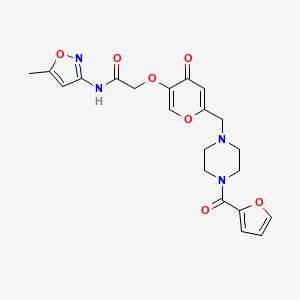
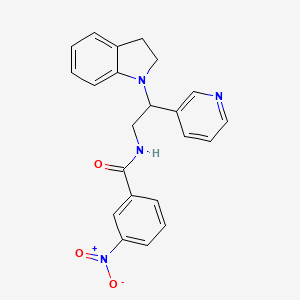
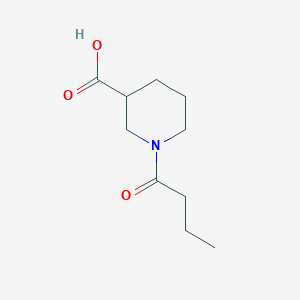


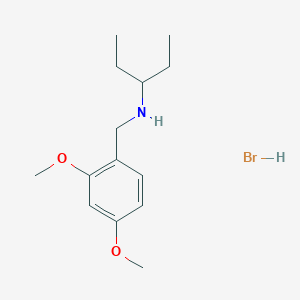
![3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2497546.png)
